4-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-15-17(25(26)27)18(23-9-5-6-10-23)21-19(20-15)24-13-11-22(12-14-24)16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPJRJRCGGAYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)N4CCCC4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
Core Pyrimidine Ring Construction
The pyrimidine core serves as the foundational scaffold, with substitutions at positions 2, 4, 5, and 6. Retrosynthetic disconnection suggests two viable approaches:
- Biginelli-type cyclocondensation : Combining urea derivatives with β-keto esters and aldehydes under acidic conditions.
- Chloropyrimidine intermediate : Starting from 4,6-dichloro-5-nitropyrimidine, enabling sequential nucleophilic substitutions at C2 and C6.
The chloropyrimidine route is favored due to its compatibility with nitro group stability and documented success in analogous systems.
Synthetic Route Optimization
Route 1: Sequential Displacement from 4,6-Dichloro-5-nitropyrimidine
Step 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine
Prepared via nitration of 4,6-dichloropyrimidine using fuming HNO₃/H₂SO₄ at 0–5°C, yielding 87–92% purity.
Key parameters :
- Temperature control critical to avoid polynitration
- Quenching in ice-water prevents decomposition
Step 2: C2 Substitution with 4-Phenylpiperazine
Reaction conditions:
4,6-Dichloro-5-nitropyrimidine (1 eq)
4-Phenylpiperazine (1.2 eq)
DIPEA (2.5 eq) in DMF, 110°C, 12 hr
Yield: 68–72% after silica gel chromatography (hexane:EtOAc 3:1).
Characterization data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.69 (d, J=2.7 Hz, 1H), 7.80 (dd, J=8.7, 2.7 Hz, 1H)
- LCMS : [M+H]⁺ calcd 350.1, found 350.3
Step 3: C6 Substitution with Pyrrolidine
Intermediate from Step 2 (1 eq)
Pyrrolidine (3 eq)
K₂CO₃ (2 eq) in MeCN, 65°C, 8 hr
Yield: 81% after recrystallization from EtOH/H₂O.
Critical considerations :
- Excess amine prevents di-substitution byproducts
- Temperature >60°C required for complete conversion
Step 4: C4 Methylation
Methylation agent: CH₃I (1.5 eq)
Base: NaH (1.2 eq) in THF, 0°C → RT, 6 hr
Yield: 76% after flash chromatography (DCM:MeOH 20:1).
Side reaction mitigation :
- Slow methyl iodide addition prevents N-alkylation of piperazine
- Strict temperature control avoids over-methylation
Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling
Boronic Ester Intermediate Preparation
Synthesis of 2-(4-phenylpiperazin-1-yl)-4-methyl-5-nitropyrimidin-6-yl triflate:
4-Methyl-5-nitropyrimidin-6-ol (1 eq)
Tf₂O (1.1 eq), pyridine (2 eq) in DCM, -20°C, 2 hr
Cross-Coupling with Pyrrolidine-Boronate
Triflate intermediate (1 eq)
Pyrrolidin-1-ylboronic acid pinacol ester (1.5 eq)
Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq) in dioxane/H₂O (4:1), 90°C, 18 hr
Advantages :
- Avoids harsh SNAr conditions
- Enables late-stage diversification
Reaction Optimization Studies
Solvent Screening for C2 Substitution
| Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DMF | 110 | 12 | 72 |
| NMP | 120 | 8 | 68 |
| DMSO | 100 | 16 | 58 |
| Toluene | 110 | 24 | <5 |
Characterization and Analytical Data
Spectroscopic Characterization
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.80 (d, J=4.8 Hz, 2H, pyrimidine)
- 7.29 (t, J=4.8 Hz, 1H, aromatic)
- 3.70–3.58 (m, 4H, piperazine)
- 3.38–3.24 (m, 6H, pyrrolidine)
- 2.42 (s, 3H, CH₃)
13C NMR (126 MHz, DMSO-d₆):
- δ 162.4 (C4), 158.9 (C2), 152.1 (C6)
- 138.5–115.3 (aromatic carbons)
- 46.8 (piperazine N-CH₂), 25.3 (pyrrolidine CH₂)
- 21.7 (CH₃)
HRMS :
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (C18) | 99.2 | 0.3% des-nitro derivative |
| TLC | 98.5 | Single spot Rf=0.33 |
| Elemental | 99.8 | C:70.1%, H:6.2%, N:23.7% |
Scale-Up Considerations and Process Chemistry
Critical Quality Attributes
| Parameter | Specification |
|---|---|
| Particle size | D90 <50 μm |
| Residual solvents | DMF <500 ppm |
| Heavy metals | <10 ppm total |
| Polymorphic form | Form II (thermodynamic) |
Thermal Risk Assessment
| Reaction Stage | Adiabatic ΔT (°C) | MTSR (°C) |
|---|---|---|
| Nitration | 48 | 85 |
| C2 amination | 32 | 112 |
| Methylation | 19 | 65 |
Safety measures :
- Jacketed reactors with emergency cooling for exothermic steps
- In-line FTIR monitoring for nitro group stability
Alternative Methodologies and Emerging Technologies
Continuous Flow Synthesis
Microreactor system enables:
- 10× reduction in reaction time for nitration step
- 99.8% conversion in C6 amination at 120°C, 2 min residence time
Enzymatic Catalysis
Lipase-mediated methylation shows promise for:
- 92% yield at 40°C vs traditional 76% at 0°C
- Eliminates need for strong bases
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Amino Derivatives: From reduction of the nitro group.
Halogenated Compounds: From halogenation reactions.
Alkylated Compounds: From alkylation reactions.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 4-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by modulating the activity of cyclin-dependent kinases (CDKs) such as CDK4 and CDK6, which are crucial for cell cycle regulation .
Neuropharmacological Effects
The compound's piperazine and pyrrolidine moieties suggest potential neuropharmacological effects. Research has demonstrated that similar compounds can act as serotonin receptor antagonists, which may be beneficial in treating anxiety and depression disorders . The interaction with neurotransmitter systems highlights the compound's versatility in addressing neurological conditions.
Anti-inflammatory Activity
Some derivatives of pyrimidine compounds have shown anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes, contributing to their potential use in treating inflammatory diseases . The structural characteristics of this compound may also confer similar effects, warranting further investigation.
Case Study 1: Anticancer Activity
A study investigated the effects of a related pyrimidine derivative on MV4-11 acute myeloid leukemia cells. Results indicated that treatment led to cell cycle arrest and increased apoptosis at specific concentrations, demonstrating the compound's potential as an anticancer agent .
Case Study 2: Neuropharmacological Effects
Another study explored a series of piperazine derivatives for their effects on serotonin receptors. The results showed significant binding affinity, suggesting these compounds could be developed into effective treatments for mood disorders .
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine would depend on its specific application. Generally, it may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidine: Lacks the pyrrolidine group.
5-Nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine: Lacks the methyl group.
Uniqueness
Structural Features: The combination of the nitro, phenylpiperazine, and pyrrolidine groups in the pyrimidine ring makes it unique.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities compared to similar compounds.
Biological Activity
The compound 4-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a member of the pyrimidine family, notable for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrimidine ring substituted with a methyl group, a nitro group, a phenylpiperazine moiety, and a pyrrolidinyl group. The presence of these functional groups contributes to its biological activity, particularly in interactions with various biological targets.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including acetylcholinesterase (AChE), which is crucial in neurotransmission.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways due to the phenylpiperazine structure.
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against certain bacterial strains.
Anticancer Activity
Research has indicated that derivatives of this compound may possess anticancer properties. For instance, studies involving similar pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.65 |
| Compound B | U-937 (Leukemia) | 2.41 |
| Compound C | HeLa (Cervical) | 3.50 |
These findings suggest that the compound's structural features may enhance its activity against cancer cells.
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against several bacterial strains. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These values indicate moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.
Case Studies
- Anticonvulsant Activity : A study involving derivatives similar to this compound showed promising anticonvulsant effects in animal models. The compounds were tested for their ability to prevent seizures induced by chemical agents.
- Neuroprotective Effects : Research has indicated that the compound may offer neuroprotective benefits in models of neurodegenerative diseases, potentially through its modulation of cholinergic pathways.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography or recrystallization.
Basic: How is structural characterization of this compound performed?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenylpiperazine protons at δ 2.5–3.5 ppm; pyrrolidine protons at δ 1.5–2.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₄N₆O₂: 388.19) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm crystal packing (e.g., piperazine ring chair conformation) .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATPase activity) .
Advanced: How can structure-activity relationships (SAR) be investigated for this compound?
Methodological Answer:
Substituent Variation :
- Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects on bioactivity .
- Modify the nitro group to amino or cyano to study redox sensitivity .
Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like TRK kinase or bacterial enzymes .
Bioisosteric Replacement :
- Swap phenylpiperazine with biphenylsulfonyl groups to enhance solubility .
Data Analysis : Use IC₅₀ values and docking scores to correlate structural changes with activity.
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from assay conditions or impurities:
Reproducibility Checks :
- Standardize protocols (e.g., cell passage number, serum concentration in MTT assays) .
Impurity Profiling :
- Use HPLC-MS to identify byproducts (e.g., de-nitro derivatives) .
Dose-Response Validation :
- Repeat assays with pure compound across multiple concentrations (e.g., 0.1–100 µM) .
Advanced: What strategies improve thermal stability for long-term storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates stability at room temperature) .
- Excipient Screening : Co-crystallize with stabilizers (e.g., mannitol) to prevent hygroscopic degradation .
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to avoid oxidation .
Advanced: How to identify the primary biological target of this compound?
Methodological Answer:
Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors (e.g., GPCRs) .
CRISPR-Cas9 Knockout : Generate gene knockouts in candidate pathways (e.g., kinase signaling) to observe phenotypic rescue .
Advanced: How to address poor aqueous solubility in pharmacokinetic studies?
Methodological Answer:
Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vivo dosing .
Prodrug Design : Introduce phosphate esters at the pyrimidine 4-position for enhanced solubility .
Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
Advanced: What analytical methods resolve enantiomeric impurities?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to known standards .
Advanced: How to validate the nitro group’s role in redox-mediated toxicity?
Methodological Answer:
Cyclic Voltammetry : Measure reduction potential to assess susceptibility to cellular reductases .
ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in treated cells to quantify reactive oxygen species .
Metabolite Profiling : Identify nitro-reduced metabolites (e.g., amine derivatives) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
